O,O'-Fluorecein dibenzyl ether O,O'-Fluorecein dibenzyl ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694707
InChI: InChI=1S/C34H24O5/c35-33-27-13-7-8-14-28(27)34(39-33)29-17-15-25(36-21-23-9-3-1-4-10-23)19-31(29)38-32-20-26(16-18-30(32)34)37-22-24-11-5-2-6-12-24/h1-20H,21-22H2
SMILES:
Molecular Formula: C34H24O5
Molecular Weight: 512.5 g/mol

O,O'-Fluorecein dibenzyl ether

CAS No.:

Cat. No.: VC13694707

Molecular Formula: C34H24O5

Molecular Weight: 512.5 g/mol

* For research use only. Not for human or veterinary use.

O,O'-Fluorecein dibenzyl ether -

Specification

Molecular Formula C34H24O5
Molecular Weight 512.5 g/mol
IUPAC Name 3',6'-bis(phenylmethoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
Standard InChI InChI=1S/C34H24O5/c35-33-27-13-7-8-14-28(27)34(39-33)29-17-15-25(36-21-23-9-3-1-4-10-23)19-31(29)38-32-20-26(16-18-30(32)34)37-22-24-11-5-2-6-12-24/h1-20H,21-22H2
Standard InChI Key LYWNSPDXNHMURG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: 3',6'-Bis(phenylmethoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one .

  • Molecular Formula: C34_{34}H24_{24}O5_5 .

  • Molecular Weight: 512.5 g/mol .

  • SMILES Notation: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 .

Structural Features

The molecule consists of a spiroxanthene core with two benzyl ether substituents (Figure 1). The rigid spiro structure contributes to its fluorescence properties, while the ether linkages enhance solubility in non-polar solvents .

Table 1: Key Structural Descriptors

PropertyValueSource
Number of Rings7
Rotatable Bonds6
Topological Polar Surface Area53.99 Ų

Synthesis and Preparation

Catalytic Etherification

The benzyl ether groups are introduced via nucleophilic substitution or dehydration reactions. A graphene oxide-catalyzed method for dibenzyl ether synthesis from benzyl alcohol (60–80% yield) is reported, which may be adaptable for this compound .

Spirocycle Formation

The spiroxanthene core is synthesized through acid-catalyzed cyclization of substituted resorcinol derivatives, followed by oxidation to form the ketone group .

Key Reaction Conditions:

  • Solvent: Dimethyl sulfoxide (DMSO) .

  • Catalyst: Lewis acids (e.g., Cu(TMHD)2_2) .

  • Temperature: 80–120°C .

Physicochemical Properties

Solubility and Partitioning

  • logS (Aqueous Solubility): -3.472 .

  • logP (Octanol/Water): 5.809 .

  • logD7.4_{7.4}: 3.716 .

Spectral Properties

  • Fluorescence: Excitation/Emission maxima in the visible range (λex_{ex} ≈ 490 nm, λem_{em} ≈ 520 nm), typical of fluorescein derivatives .

  • UV-Vis Absorption: Strong absorption at 450–500 nm due to extended conjugation .

Table 2: Drug-Likeness Parameters

ParameterValueSource
Lipinski Rule ComplianceRejected
Synthetic Accessibility2.895 (scale: 1–10)

Applications and Functional Utility

Fluorescent Probes

The compound’s xanthene core enables use in bioimaging. Similar structures, like fluorescein dibenzoate, are employed in cellular staining .

Photodynamic Therapy (PDT)

Diphenyl ether derivatives (e.g., oxyfluorfen) exhibit light-activated herbicidal activity . By analogy, O,O'-Fluorescein dibenzyl ether may serve as a photosensitizer in PDT .

Material Science

Benzyl ethers are utilized as plasticizers . The rigid structure of this compound could stabilize polymers under thermal stress .

Analytical Characterization

Chromatography

  • HPLC: C18 column, acetonitrile/water gradient (retention time: 12.4 min) .

  • GC-MS: Characteristic fragments at m/z 198 (dibenzyl ether) .

Spectroscopic Methods

  • 1^1H NMR: Aromatic protons at δ 7.2–7.8 ppm; benzyl methylene at δ 4.5 ppm .

  • IR: C=O stretch at 1720 cm1^{-1}; ether C-O at 1100 cm1^{-1} .

Future Research Directions

  • Optoelectronic Devices: Exploit fluorescence efficiency in OLEDs .

  • Targeted Drug Delivery: Functionalize with targeting moieties for precision therapy .

  • Environmental Impact Studies: Assess biodegradation pathways .

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